molecular formula C28H30N2O2S2 B4313747 2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE

2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE

Cat. No.: B4313747
M. Wt: 490.7 g/mol
InChI Key: DNPQXVVBGBTEKI-UHFFFAOYSA-N
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Description

2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE can be achieved through a multi-step process involving the formation of key intermediates. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE may include other quinoline derivatives, thiophene-containing compounds, and molecules with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This may confer specific properties that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[7,7-dimethyl-4-(4-methylsulfanylphenyl)-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2S2/c1-28(2)14-22-26(23(31)15-28)20(17-9-11-18(33-3)12-10-17)13-25(32)30(22)27-21(16-29)19-7-5-4-6-8-24(19)34-27/h9-12,20H,4-8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQXVVBGBTEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCCC4)C#N)C5=CC=C(C=C5)SC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 5
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 6
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE

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